molecular formula C23H29ClN2O3S2 B11354903 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11354903
M. Wt: 481.1 g/mol
InChI Key: BFOFRNJLMIBIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl groups: This step involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the chlorophenyl and methylphenyl groups: These groups are introduced through nucleophilic substitution reactions using appropriate halides and thiols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl groups or to modify the piperidine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, thiols, and organometallic compounds are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated piperidine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the effects of sulfonyl and piperidine derivatives on biological systems.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperidine groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Uniqueness

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29ClN2O3S2

Molecular Weight

481.1 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S2/c1-18-5-7-19(8-6-18)17-31(28,29)26-12-9-21(10-13-26)23(27)25-11-14-30-16-20-3-2-4-22(24)15-20/h2-8,15,21H,9-14,16-17H2,1H3,(H,25,27)

InChI Key

BFOFRNJLMIBIAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.